Methylglyoxime
Description
Historical Trajectories and Foundational Contributions to Oxime Synthesis
The journey into the world of oximes began in the late 19th century. The first synthetic member of this chemical family was methylglyoxime (also known as 'Acetoximsaur'). chemistry.com.pkmdpi.com It was first synthesized in 1882 by the German chemist Victor Meyer and his colleague Alois Janny. chemistry.com.pkmdpi.com This discovery was a direct result of their foundational research into the reaction of hydroxylamine (B1172632) with the carbonyl oxygen in aldehydes and ketones. archive.org This seminal work not only introduced this compound to the scientific community but also led to the discovery of the broader classes of compounds known as ketoximes and aldoximes. chemistry.com.pkarchive.org This reaction proved to be a significant development, as it provided a method to identify the presence of carbonyl oxygen within various compounds. archive.org The synthesis of this compound is achieved through the reaction of isonitrosoacetone (B1237270) with hydroxylamine hydrochloride in an alkaline medium. selcuk.edu.tr
Molecular Architecture and Isomerism of this compound and its Analogues
This compound, with the molecular formula C₃H₆N₂O₂, is systematically named (NE)-N-[(1E)-1-hydroxyiminopropan-2-ylidene]hydroxylamine. nih.govnih.gov It is the dioxime derivative of methylglyoxal (B44143).
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆N₂O₂ nih.gov |
| Molecular Weight | 102.09 g/mol nih.gov |
| IUPAC Name | (NE)-N-[(1E)-1-hydroxyiminopropan-2-ylidene]hydroxylamine nih.gov |
| CAS Number | 1804-15-5 nih.gov |
| Synonyms | Methylglyoxal dioxime, Pyruvaldehyde dioxime nih.gov |
A critical aspect of the molecular architecture of vicinal dioximes, including this compound and its analogues, is the existence of stereoisomers. researchgate.net Due to the restricted rotation around the carbon-nitrogen double bonds (C=N), three distinct geometric isomers can exist:
The specific isomeric form of a dioxime significantly influences its chemical properties, particularly its ability to form complexes with metal ions. researchgate.netgfschemicals.com For instance, in the well-studied analogue dithis compound (B607122), only the anti-isomer forms the characteristic insoluble, brightly colored nickel complex. gfschemicals.com
Analogues of this compound are numerous and have been synthesized for various research purposes. Dithis compound (C₄H₈N₂O₂) is perhaps the most famous analogue, prepared from butane-2,3-dione. vedantu.comwikipedia.org Other derivatives include chlorothis compound, which serves as a precursor for synthesizing a range of substituted aminomethylglyoximes by reacting it with various aromatic amines. selcuk.edu.trtandfonline.com
Contextualization within the Broader Field of Vicinal Dioxime Chemistry
This compound is a member of the vicinal dioximes (or α-dioximes) class, which are organic compounds characterized by two oxime (=NOH) groups attached to adjacent carbon atoms. This structural feature imparts unique chemical properties that have been extensively studied. dergipark.org.trasianpubs.orgasianpubs.org
Vicinal dioximes are amphoteric, possessing both weakly acidic hydroxyl groups and weakly basic nitrogen atoms. dergipark.org.trasianpubs.orgasianpubs.org This dual nature is central to their most significant application: as powerful chelating agents in coordination and analytical chemistry. researchgate.netresearchgate.net They are particularly renowned for their ability to form stable, often colorful, complexes with transition metal ions such as nickel(II), palladium(II), and copper(II). wikipedia.orgdergipark.org.tr
The coordination chemistry of vic-dioximes is a vast area of study. asianpubs.orgasianpubs.org The complexes formed, especially with nickel, typically feature a square-planar geometry where two deprotonated dioxime ligands coordinate to the central metal ion through their nitrogen atoms. dergipark.org.trsci-hub.se These resulting compounds are known as inner complex salts. gfschemicals.com
Dithis compound is a classic example used to illustrate the utility of vic-dioximes. It is a highly sensitive and specific reagent for the gravimetric and spectrophotometric determination of nickel, with which it forms a distinct raspberry or cherry-red precipitate of nickel(II) dimethylglyoximate. vedantu.combyjus.com This reaction is highly selective, allowing for the detection and separation of nickel from other metals. gfschemicals.com The remarkable stability and insolubility of the nickel dithis compound complex are attributed not only to the chelate effect but also to metal-metal bonding between stacked square-planar units in the solid state. sci-hub.se Similarly, vic-dioximes form yellow precipitates with palladium, enabling its separation and analysis. gfschemicals.com The extensive research on these metal complexes has established vic-dioximes as indispensable reagents in analytical chemistry and has spurred ongoing investigations into their potential applications in catalysis and materials science. wikipedia.orgdergipark.org.tr
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₃H₆N₂O₂ |
| Dithis compound | C₄H₈N₂O₂ |
| Hydroxylamine | H₃NO |
| Isonitrosoacetone | C₃H₅NO₂ |
| Hydroxylamine hydrochloride | H₄ClNO |
| Chlorothis compound | C₃H₅ClN₂O₂ |
| Nickel(II) | Ni²⁺ |
| Palladium(II) | Pd²⁺ |
| Copper(II) | Cu²⁺ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(1E)-1-hydroxyiminopropan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c1-3(5-7)2-4-6/h2,6-7H,1H3/b4-2+,5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHGQZJWAXFGG-ZUVMSYQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804-15-5 | |
| Record name | Methylglyoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLGLYOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PA2JH7KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Pathways for Methylglyoxime
Established and Emerging Synthetic Routes to Methylglyoxime
The synthesis of this compound (CH₃C(=NOH)CH(=NOH)) was first reported in 1882 by Meyer and Janny. wikipedia.orgresearchgate.net Since this initial discovery, various methodologies have been established for its preparation, typically involving the reaction of a dicarbonyl compound or a precursor with hydroxylamine (B1172632).
One established method involves the reaction of isonitrosoacetone (B1237270) with hydroxylamine hydrochloride in an alkaline medium. selcuk.edu.tr Another common pathway, analogous to the synthesis of other vicinal dioximes like dithis compound (B607122), starts with a suitable three-carbon precursor. wikipedia.org The general principle for oxime formation is the condensation of a carbonyl compound with hydroxylamine. wikipedia.org In the case of this compound, the logical precursor is methylglyoxal (B44143) (2-oxopropanal). mdpi.com The reaction proceeds by oximation of the two carbonyl groups.
The ozonolysis of certain methylated aromatic compounds can also yield this compound. For instance, the ozonization of o-xylene (B151617) produces a mixture of glyoxime (B48743), this compound, and dithis compound. researchgate.net Similarly, methylglyoxal, a precursor to this compound, has been identified as the sole dicarbonyl product in the ozonolysis of 2,4-dimethylfuran. researchgate.net These routes, while less common for targeted laboratory synthesis, demonstrate the formation of this compound from the oxidative cleavage of larger molecules.
| Method | Precursor(s) | Reagents | Key Findings | Reference(s) |
| Classical Synthesis | Isonitrosoacetone | Hydroxylamine hydrochloride, Base | Effective synthesis in an alkaline medium. | selcuk.edu.tr |
| Condensation | Methylglyoxal | Hydroxylamine | Standard condensation reaction forming the dioxime from the corresponding dicarbonyl compound. | wikipedia.orgmdpi.com |
| Ozonolysis | o-Xylene | Ozone | Produces a mixture containing this compound, glyoxime, and dithis compound. researchgate.net | researchgate.net |
| Ozonolysis | 2,4-Dimethylfuran | Ozone | Yields methylglyoxal, which can be subsequently converted to this compound. | researchgate.net |
Targeted Synthesis of Unsymmetrical Vicinal Dioxime Derivatives
This compound's inherent asymmetry makes it a valuable starting point for creating unsymmetrical vicinal dioximes. A primary strategy for this involves the synthesis of an activated precursor, chlorothis compound, which can then undergo nucleophilic substitution.
Researchers have successfully synthesized a range of novel unsymmetrical vic-dioximes by reacting chlorothis compound with various substituted aromatic amines. researchgate.nettandfonline.com This reaction typically occurs in ethanol (B145695), yielding N-substituted aminomethylglyoximes. researchgate.net This pathway allows for the introduction of diverse functional groups onto the glyoxime backbone, enabling fine-tuning of the molecule's electronic and steric properties.
Examples of this targeted derivatization include the synthesis of:
N-(4-methoxy-phenyl)aminothis compound researchgate.nettandfonline.comresearchgate.net
N-(5-chloro-2-methoxyphenyl)aminothis compound researchgate.nettandfonline.comresearchgate.net
N-(3-chloro-4-methoxyphenyl)aminothis compound researchgate.nettandfonline.comresearchgate.net
These reactions demonstrate a robust and versatile method for generating a library of unsymmetrical dioxime ligands from a common this compound-derived precursor. researchgate.net
| Precursor | Reactant (Aromatic Amine) | Resulting Unsymmetrical vic-Dioxime | Reference(s) |
| Chlorothis compound | 4-Methoxyphenylamine | N-(4-methoxy-phenyl)aminothis compound | researchgate.nettandfonline.comresearchgate.net |
| Chlorothis compound | 5-Chloro-2-methoxyphenylamine | N-(5-chloro-2-methoxyphenyl)aminothis compound | researchgate.nettandfonline.comresearchgate.net |
| Chlorothis compound | 3-Chloro-4-methoxyphenylamine | N-(3-chloro-4-methoxyphenyl)aminothis compound | researchgate.nettandfonline.comresearchgate.net |
Regioselective O-Alkylation and O-Arylation Reactions of Oximes
Further derivatization of the this compound scaffold can be achieved through reactions at the hydroxyl groups of the oxime moieties. Regioselective O-alkylation or O-arylation is of particular interest for modifying ligand properties or for creating precursors for more complex heterocyclic systems.
General methodologies for the O-arylation of oximes have been developed using copper-catalyzed cross-coupling reactions. This involves reacting the oxime with aryl halides (iodo- and bromoarenes) in the presence of a copper(I) iodide catalyst, a base such as cesium carbonate, and a ligand like 1,10-phenanthroline. rsc.org While these methods were demonstrated on various oximes, the principles are directly applicable to this compound. Given this compound's unsymmetrical nature, achieving regioselectivity (i.e., targeting one specific oxime oxygen over the other) would be a key consideration in such reactions.
For O-alkylation, a reported methodology for β-hydroxy oxime O-ether synthesis involves the reaction of oxime anions with epoxides in an aqueous medium with potassium hydroxide (B78521) as the base. rsc.org This approach yields E-oxime ethers and notably avoids reaction at the oxime nitrogen. rsc.org Another study detailed the formation of copper methylethoxyglyoxime dichloride, implying an O-alkylation (ethoxylation) reaction occurred on a this compound ligand in the presence of ethanol and air. sci-hub.se
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Key Findings | Reference(s) |
| O-Arylation | Aryl iodide or bromide | CuI, Cs₂CO₃, 1,10-phenanthroline | O-Aryl oxime ether | Effective for various oximes; haloarenes with electron-withdrawing groups give higher yields. | rsc.org |
| O-Alkylation | Epoxide | KOH, Aqueous media | β-Hydroxy oxime O-ether | Reaction is regioselective for the oxygen atom over the nitrogen atom. | rsc.org |
| O-Alkylation | Ethanol | Copper Chloride, Air | O-Ethyl oxime ether | Formation of an ethoxy derivative observed in the presence of a copper salt. | sci-hub.se |
Mechanistic Investigations of Oxime Formation and Transformation Reactions
Understanding the mechanisms of oxime formation and subsequent transformations is essential for controlling reaction outcomes and designing efficient synthetic protocols.
Mechanism of Oxime Formation: The formation of an oxime from a carbonyl compound and hydroxylamine is a well-studied condensation reaction. numberanalytics.comnih.gov The process begins with a nucleophilic attack by the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. numberanalytics.comnih.gov This is followed by proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime. nih.gov
Mechanism of Transformation Reactions: The derivatization reactions of this compound also proceed through defined mechanistic pathways.
Unsymmetrical Dioxime Synthesis: The formation of N-substituted aminomethylglyoximes from chlorothis compound and an amine is a nucleophilic substitution reaction. The amino group of the amine acts as the nucleophile, attacking the carbon atom bonded to the chlorine and displacing the chloride leaving group.
O-Arylation: The copper-catalyzed O-arylation of oximes is believed to proceed through a catalytic cycle involving the copper catalyst. The cycle likely involves oxidative addition of the aryl halide to the copper center, coordination of the oxime, and subsequent reductive elimination to form the C-O bond of the oxime ether.
Beckmann Rearrangement: A classic transformation reaction of oximes is the Beckmann rearrangement, where treatment with acid converts the oxime into an amide. wikipedia.orgchemistry.com.pk The mechanism involves protonation of the oxime hydroxyl, elimination of water to form a nitrilium ion, followed by migration of the group anti-periplanar to the departing hydroxyl group.
Hydrolysis and Reduction: Oximes can be hydrolyzed back to the corresponding carbonyl compound and hydroxylamine by heating in the presence of inorganic acid. chemistry.com.pk Conversely, reduction of oximes using reagents like sodium metal or various hydrides yields amines. wikipedia.org
Coordination Chemistry of Methylglyoxime and Dioxime Ligands
Principles of Ligand Design and Denticity in Methylglyoxime Systems
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. This compound, and the broader class of dioximes, serve as exemplary ligands whose coordination behavior is governed by specific electronic and structural features. Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. aakash.ac.in The number of donor atoms a single ligand uses to bind to the central metal is known as its denticity. aakash.ac.in Dioximes, including this compound, possess multiple potential donor sites, primarily the nitrogen atoms of the oxime groups (-NOH) and, under certain conditions, the oxygen atoms.
The Role of Chelation in Metal Complex Stability
The formation of a ring structure by a ligand binding to a metal ion through two or more donor atoms is called chelation. aakash.ac.in Complexes containing these polydentate ligands, known as chelate complexes, exhibit significantly greater thermodynamic stability compared to analogous complexes formed with monodentate ligands. libretexts.orglibretexts.org This enhanced stability is termed the chelate effect .
The chelate effect is primarily an entropy-driven phenomenon. libretexts.org Consider the replacement of six monodentate aqua ligands around a metal ion with three bidentate ethylenediamine (B42938) (en) ligands:
[Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O
In this reaction, four particles (one metal complex and three ligands) react to form seven particles (one new complex and six water molecules). libretexts.org This increase in the number of independent particles in the solution leads to a significant increase in entropy (ΔS° is positive), which makes the Gibbs free energy change (ΔG° = ΔH° - TΔS°) more negative, thus favoring the formation of the chelate complex. libretexts.orglibretexts.org The enthalpy change (ΔH°) for such reactions is often similar to that of corresponding monodentate ligands, indicating that the bond strengths are comparable. libretexts.org The kinetic stability of chelate complexes is also enhanced, as the dissociation of the ligand requires the sequential breaking of multiple bonds, and the probability of complete detachment is low before the first bond can reform. researchgate.net
| Parameter | [Ni(NH₃)₆]²⁺ Formation | [Ni(en)₃]²⁺ Formation |
| Ligand Type | Monodentate | Bidentate (Chelating) |
| log K_f | 8.61 | 18.28 |
| ΔG° (kJ/mol) | -49 | -104 |
| ΔH° (kJ/mol) | -54 | -57 |
| -TΔS° (kJ/mol) | +5 | -47 |
| (Thermodynamic data comparing the formation of a non-chelate and a chelate complex in aqueous solution, illustrating the chelate effect. Data sourced from multiple chemistry resources) libretexts.orglibretexts.org |
Synthesis and Structural Elucidation of Metal-Methylglyoxime Complexes
The synthesis of metal complexes with this compound and related dioximes typically involves the reaction of a metal salt with the ligand in a suitable solvent. bingol.edu.tr The resulting complexes can be characterized by a variety of analytical techniques, including elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction, to elucidate their structure and bonding. chemicalpapers.commdpi.com
Cobalt-Dioxime Coordination Compounds (Cobaloximes)
Cobalt complexes containing the bis(dimethylglyoximato) moiety, [Co(dmgH)₂], are known as cobaloximes . chemicalpapers.com These compounds have been extensively studied as models for Vitamin B₁₂, a naturally occurring cobalt-containing macrocyclic complex. chemicalpapers.com The synthesis of cobaloximes often starts with a cobalt(II) salt, such as CoCl₂·6H₂O or CoBr₂·H₂O. msu.edubris.ac.uk The Co(II) ion is reacted with two equivalents of the dioxime ligand (e.g., dithis compound (B607122) or a functionalized derivative like pentenyl-methylglyoxime) in a solvent like methanol (B129727) or ethanol (B145695). bris.ac.ukcaltech.edu
The Co(II) complex is then oxidized to the more stable Co(III) state. This can be achieved by bubbling air through the solution or by adding a mild oxidizing agent. msu.educaltech.edu The resulting Co(III) center is typically coordinated to two deprotonated dioxime ligands in the equatorial plane and has two axial positions available for other ligands. bris.ac.uk These axial ligands can be varied, leading to a wide range of complexes with the general formula trans-[Co(dioximeH)₂LX], where L is a neutral Lewis base (like pyridine (B92270) or an amine) and X is an anion (like Cl⁻ or an alkyl group). chemicalpapers.combris.ac.uk
Synthesis Example: Preparation of Chloro(pyridine)cobaloxime(III) A common synthetic procedure involves:
Reacting cobalt(II) chloride hexahydrate with two equivalents of dithis compound in refluxing ethanol. caltech.edu
Adding two equivalents of a base like pyridine.
Oxidizing the cobalt center from Co(II) to Co(III) by bubbling air through the reaction mixture for several hours. caltech.edu
Structural elucidation by ¹H and ¹³C NMR spectroscopy confirms the trans configuration of the complexes, as the four methyl groups of the two dithis compound ligands are chemically equivalent and appear as a single sharp signal. chemicalpapers.com IR spectroscopy is used to identify key functional groups and confirm coordination. chemicalpapers.com
Nickel-Dioxime Coordination Chemistry
The reaction of nickel(II) ions with dithis compound is a classic and highly specific reaction in analytical chemistry used for the gravimetric determination of nickel. vedantu.comscribd.com When an alcoholic solution of dithis compound is added to a neutral or slightly ammoniacal solution of a nickel(II) salt, a voluminous, bright cherry-red precipitate of nickel(II) bis(dimethylglyoximate), [Ni(dmgH)₂], is formed. scribd.comlscollege.ac.in
The synthesis is straightforward:
A solution of a nickel(II) salt (e.g., nickel ammonium (B1175870) sulfate) is prepared in water. lscollege.ac.in
A 1% alcoholic solution of dithis compound is added. lscollege.ac.in
Ammonia solution is added dropwise with stirring, which deprotonates one of the oxime groups on each ligand and facilitates the precipitation of the neutral complex. scribd.comlscollege.ac.in Ni²⁺ + 2 dmgH₂ → [Ni(dmgH)₂] (s) + 2 H⁺
The resulting [Ni(dmgH)₂] complex is a square planar d⁸ complex. wikipedia.org X-ray diffraction studies have confirmed that the nickel atom is coordinated to the four nitrogen atoms of the two dimethylglyoximate ligands. wikipedia.org The structure is further stabilized by strong O-H···O hydrogen bonds between the oxime groups of the two ligands, which makes the complex exceptionally stable. wikipedia.org The complex exhibits a distinctive red color, a result of d-d electronic transitions in the visible region. researchgate.net
| Complex | Metal Ion | Ligand | Geometry | Key Features |
| [Ni(dmgH)₂] | Ni(II) | Dithis compound (dmgH⁻) | Square Planar | Bright red precipitate; Strong intramolecular H-bonds; Used in gravimetric analysis of Ni. wikipedia.orgscribd.com |
| [Ni(dcpdtp)₂] | Ni(II) | O,O′-dicyclopentylphosphorodithioate | Square Planar | Forms a slightly distorted square planar [NiS₄] chromophore. researchgate.net |
| [Ni(bp)₂(dcpdtp)₂] | Ni(II) | 4-benzylpiperidine, dcpdtp | Octahedral | Exhibits a trans-octahedral [NiS₄N₂] geometry. researchgate.net |
Palladium and Platinum Dioxime Complexes
Palladium(II) and platinum(II), like nickel(II), are d⁸ metal ions and readily form square planar complexes with dioxime ligands. The synthesis of these complexes is analogous to that of the nickel complexes, typically involving the reaction of a Pd(II) or Pt(II) salt (e.g., PdCl₂ or PtCl₂) with the dioxime ligand in a solvent like methanol. acs.orgacs.org
For instance, the reaction of PdCl₂ or PtCl₂ with 2,6-diacetylpyridine (B75352) dioxime (dapdoH₂) yields mononuclear complexes, [PdCl(dapdoH)] and [PtCl(dapdoH)], respectively. acs.orgacs.org In these complexes, the dioxime acts as a tridentate monoanionic ligand, coordinating through the two oxime nitrogens and the pyridine nitrogen, resulting in a distorted square planar geometry around the metal center. acs.org
The coordination chemistry of palladium and platinum with various dioximes is an area of interest due to the potential biological applications of these complexes, inspired by the success of platinum-based anticancer drugs. nih.govmdpi.com The resulting complexes are characterized using techniques like NMR (¹H, ¹³C, ¹⁹⁵Pt), mass spectrometry, and X-ray diffraction to confirm their structures. mdpi.com Research has shown that palladium and platinum complexes with pyridine-based oxime ligands can induce apoptosis in cancer cells. nih.gov
| Complex | Metal Ion | Ligand(s) | Geometry | Yield (%) |
| [PdCl(dapdoH)] | Pd(II) | 2,6-diacetylpyridine dioxime | Distorted Square Planar | 70-80 |
| [PtCl(dapdoH)] | Pt(II) | 2,6-diacetylpyridine dioxime | Distorted Square Planar | 70-80 |
| (Data for Pd(II) and Pt(II) complexes with 2,6-diacetylpyridine dioxime) acs.orgacs.org |
Complexation with Diverse Transition Metal Ions (e.g., Iron, Copper, Zinc, Rhenium, Cadmium, Lead, Vanadium(IV))
Dioxime ligands, including this compound and its well-studied analogue dithis compound, are renowned for their ability to form stable chelate complexes with a wide array of transition metal ions. cymitquimica.comepstem.net These ligands typically coordinate to metal centers in a planar arrangement through their nitrogen atoms. The exceptional stability of these complexes is often attributed to their planar structure, which is further stabilized by intramolecular hydrogen bonding. yok.gov.tr
The versatility of dioximes allows for the synthesis of complexes with numerous metal ions under various conditions.
Iron: New iron(II) dioximato complexes with ligands such as methyl-ethyl-glyoxime and dimethyl-glyoxime have been synthesized. These studies show that in the absence of other coordinating species, a high-spin iron(II) state is characteristic, while the presence of axial ligands leads to a low-spin state. Furthermore, iron(II) clathrochelates incorporating a this compound fragment have been successfully synthesized and characterized. isuct.ru
Copper: Copper(II) readily forms complexes with dioxime ligands. iaset.us Studies on copper(II) complexes with unsymmetrical vic-dioximes have shown the formation of mononuclear, square-planar structures. researchgate.nettandfonline.com
Zinc: Zinc(II), a d¹⁰ metal, forms stable complexes with dithis compound. derpharmachemica.com Research has demonstrated the formation of complexes where the zinc ion is coordinated to the nitrogen and oxygen atoms of the oxime group, as well as to other ligands like pseudohalides. derpharmachemica.com The removal of zinc ions from wastewater has been achieved through complexation with dithis compound. actabiologicaturcica.com
Rhenium: While less common, rhenium complexes with dioxime analogues have been reported. For instance, a technetium complex with a this compound analog has been noted, highlighting the capability of Group 7 metals to coordinate with these ligands. wordpress.com
Cadmium and Lead: Mixed-ligand complexes of Cadmium(II) and Lead(II) with dithis compound have been prepared and characterized. researchgate.net In these complexes, the dithis compound anion coordinates with the metal ion. researchgate.net
Vanadium(IV): Vanadyl(IV) complexes with dithis compound have been synthesized, exhibiting characteristic d-d electronic transitions. researchgate.net The coordination environment around the VO(IV) ion is often square-pyramidal or octahedral.
Spectroscopic Characterization Techniques for Metal-Dioxime Complexes
The structural and electronic properties of metal-dioxime complexes are extensively studied using a suite of spectroscopic techniques. Each method provides unique insights into the nature of the ligand-metal interaction.
Vibrational Spectroscopy (Infrared) for Ligand-Metal Bonding Analysis
Infrared (IR) spectroscopy is a fundamental tool for confirming the coordination of the dioxime ligand to the metal ion. The comparison of the IR spectrum of the free ligand with that of the metal complex reveals characteristic shifts in vibrational frequencies, which serve as direct evidence of bonding.
Key vibrational bands that are monitored include:
C=N Stretching Vibration: The C=N bond of the oxime group is highly sensitive to the coordination environment. Upon complexation with a metal ion, this band typically shifts. For instance, in a Nickel-dithis compound (Ni-DMG) complex, the C=N stretching vibration was observed to shift from 1450 cm⁻¹ in the free ligand to 1573 cm⁻¹ in the complex, indicating a change in the electron density of the bond due to coordination. rsc.org
N-O Stretching Vibration: The frequency of the N-O stretch is also indicative of coordination. In the Ni-DMG complex, the N-O symmetric and antisymmetric stretching vibrations appear at different frequencies compared to the free ligand. rsc.org
O-H Bending Vibration: A broad band corresponding to the O-H bond of the oxime is present in the free ligand. The position and intensity of this band change significantly upon complexation due to the formation of strong O-H-O hydrogen bonds between two coordinated ligand molecules. sci-hub.se
Metal-Nitrogen (M-N) Vibration: The formation of a coordinate bond between the metal and the nitrogen atoms of the dioxime gives rise to new, low-frequency absorption bands in the far-IR region of the spectrum. The appearance of a strong absorption peak around 523 cm⁻¹ in the Ni-DMG complex, which is absent in the free ligand, is attributed to the Ni-N bond vibration. rsc.org
These spectral shifts confirm that the dioxime ligand coordinates to the metal ion through its nitrogen atoms. iaset.usderpharmachemica.com
Table 1: Characteristic IR Frequencies (cm⁻¹) for Dithis compound (DMG) and its Nickel Complex (Ni-DMG)
| Vibrational Mode | Free DMG | Ni-DMG Complex | Interpretation |
| ν(C=N) | ~1450 | 1573 | Blue shift indicates coordination of N atom to metal center. rsc.org |
| ν(N-O) | ~983, ~908 | ~1240, ~1102 | Shift confirms involvement of the oxime group in complexation. rsc.org |
| ν(Ni-N) | - | ~523 | Appearance of new band confirms M-N bond formation. rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed structure of diamagnetic metal-dioxime complexes in solution. researchgate.netslideshare.net Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule. researchgate.net
¹H NMR: The proton NMR spectrum of a metal-dioxime complex shows distinct changes compared to the free ligand. The chemical shift of the hydroxyl (-OH) protons is particularly informative. In many complexes, this signal is significantly shifted or may disappear upon deprotonation. The signals for the ligand's other protons, such as those on methyl or phenyl groups, also shift upon complexation, confirming the ligand's binding to the metal. researchgate.nettandfonline.com In some cases, the final complex may exhibit broken symmetry, which is evident in the NMR spectrum, for example, by a single peak for equivalent methyl groups in the ligand splitting into two distinct peaks in the complex. acs.org
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbon atoms of the oxime group (C=N) are directly affected by coordination, leading to a noticeable change in their chemical shifts. This data, along with ¹H NMR, helps to build a complete picture of the complex's structure. isuct.ruresearchgate.net
NMR is crucial for confirming the proposed structures, identifying isomers (e.g., cis vs. trans), and studying the ligand environment around the metal center. researchgate.nettandfonline.com
Electronic Absorption (UV-Vis) Spectroscopy for d-d Transitions and Charge Transfer Bands
UV-Visible spectroscopy provides valuable information about the electronic structure of transition metal complexes. qu.edu.iq The absorption of light in the ultraviolet and visible regions corresponds to the promotion of electrons from lower to higher energy orbitals. In metal-dioxime complexes, two main types of electronic transitions are observed. libretexts.org
d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal ion. libretexts.org They are characteristic of transition metals with partially filled d-orbitals (d¹-d⁹). These transitions are typically weak (molar absorptivity, ε < 1,000 L mol⁻¹ cm⁻¹) and appear in the visible region of the spectrum. libretexts.orglibretexts.org The energy of these transitions is related to the geometry and the ligand field strength of the complex. For example, the electronic spectra of VO(IV)-dithis compound complexes show absorption bands in the visible region caused by d-d electronic transitions. researchgate.net
Charge Transfer (CT) Bands: These transitions involve the movement of an electron between orbitals that are primarily localized on the metal and orbitals primarily localized on the ligand. They are much more intense (ε > 1,000 L mol⁻¹ cm⁻¹) than d-d transitions. libretexts.org
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. These are common when the ligand has lone pairs of electrons and the metal is in a high oxidation state.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to an empty ligand orbital (e.g., a π* orbital).
Table 2: Types of Electronic Transitions in Metal-Dioxime Complexes
| Transition Type | Description | Typical Energy | Molar Absorptivity (ε) |
| d-d | Electron moves between metal d-orbitals. libretexts.org | Lower (Visible) | Weak (< 1,000) libretexts.org |
| Charge Transfer (CT) | Electron moves between metal and ligand orbitals. libretexts.org | Higher (UV/Visible) | Intense (> 1,000) libretexts.org |
Electron Spin Resonance (ESR) Spectroscopy of Radical Species in Dioxime Crystals
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal complexes. bhu.ac.inwikipedia.org It is particularly useful for studying paramagnetic centers in solid-state materials, such as irradiated dioxime crystals. wordpress.com
When single crystals of dioximes are exposed to gamma irradiation, stable radical species can be formed. wordpress.com A common species identified in these systems is the iminoxy radical, which is formed by the abstraction of a hydrogen atom from one of the oxime's hydroxyl groups. wordpress.com
The ESR spectrum provides key parameters for identifying the radical species:
g-factor: This factor is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. The g-factor is often anisotropic, meaning its value depends on the orientation of the crystal in the magnetic field. wordpress.com
Hyperfine Coupling: This refers to the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). This interaction splits the ESR signal into multiple lines (a multiplet), and the magnitude of the splitting (the hyperfine coupling constant, a) provides information about the delocalization of the unpaired electron over the molecule. bhu.ac.inwordpress.com
By analyzing the g-factor and hyperfine coupling constants, and often with the aid of computational simulations, researchers can precisely identify the structure of the paramagnetic species produced in the dioxime crystal. wordpress.com
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of coordination chemistry, it is used to confirm the molecular weight of the synthesized metal-dioxime complex and to elucidate its structure through analysis of its fragmentation patterns. yok.gov.trresearchgate.net
When a metal-dioxime complex is ionized in the mass spectrometer, a molecular ion peak corresponding to the entire complex is often observed, confirming its composition. jcsp.org.pk The molecule then fragments in a predictable manner. The analysis of these fragments provides valuable structural information.
For example, studies on the mass spectra of glyoxime (B48743), this compound, dithis compound, and their nickel(II) complexes have revealed characteristic fragmentation pathways:
Positive Ion Spectra: The fragmentation is dominated by the loss of ligand radicals. researchgate.net
Negative Ion Spectra: The fragmentation primarily shows the loss of hydroxyl radicals (OH•) and water (H₂O). researchgate.net
This detailed fragmentation analysis, often used in conjunction with other spectroscopic data, helps to confirm the proposed structure of the complex. isuct.ruresearchgate.net
Thermodynamic Investigations of Metal-Methylglyoxime Complexation
Determination of Formation Constants and Complex Stabilities
The stability of a metal-methylglyoxime complex in solution is quantitatively expressed by its formation constant (K) or stability constant. These constants are the equilibrium constants for the stepwise formation of the complex. For a divalent metal ion (M²⁺) and this compound (represented as H₂L), the stepwise formation can be illustrated as:
M²⁺ + HL⁻ ⇌ ML⁺ ; with stepwise formation constant k₁
ML⁺ + HL⁻ ⇌ ML₂ ; with stepwise formation constant k₂
The determination of these constants for metal-dioxime complexes is often challenging due to their low solubility in aqueous solutions. Consequently, studies are frequently conducted in mixed-solvent systems, such as dioxane-water mixtures, which can dissolve the metal complexes, allowing for techniques like potentiometric pH titration to be employed. osti.gov
While specific research has been conducted to determine the stability constants for several nickel(II)-dioxime complexes, including this compound, detailed data tables are not always readily available in general literature. osti.gov However, the stability of first-row transition metal complexes with many ligands, including dioximes, often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend relates to the decrease in ionic radii and the increase in crystal field stabilization energy across the series. researchgate.net
Illustrative Table of Stability Constants for a Generic Metal-Methylglyoxime System The following table is a representation of how stability constant data is typically presented. Specific, cited values for this compound were not available in the searched literature.
| Metal Ion | log K₁ | log K₂ | log β₂ (Overall) | Conditions |
|---|---|---|---|---|
| Nickel(II) | Data not available | Data not available | Data not available | e.g., 25°C, 75% dioxane-water |
| Copper(II) | Data not available | Data not available | Data not available | e.g., 25°C, 75% dioxane-water |
| Cobalt(II) | Data not available | Data not available | Data not available | e.g., 25°C, 75% dioxane-water |
Catalytic Applications of Methylglyoxime Derived Metal Complexes
Metal-Dioxime Complexes as Catalysts for Hydrogen Evolution
Cobalt complexes with dioxime ligands, often referred to as cobaloximes, are prominent catalysts for the hydrogen evolution reaction (HER). researchgate.net These compounds are studied as molecular catalysts that can facilitate the production of hydrogen gas from proton sources, a critical process for developing a sustainable hydrogen economy. researchgate.netrsc.org The catalytic activity is closely linked to the electrochemical properties of the cobalt center, which can be finely tuned by modifying the dioxime ligand structure. chemrxiv.org For instance, cobalt difluoroboryl-diglyoxime complexes have demonstrated the ability to act as molecular catalysts with low overpotentials for H₂ evolution. chemrxiv.org
The catalytic cycle of hydrogen evolution by metal-dioxime complexes, particularly cobaloximes, can proceed through two primary mechanistic pathways: heterolytic and homolytic. researchgate.netcaltech.edu
The homolytic pathway , in contrast, involves two metal-hydride complexes. In this mechanism, two Co(III)-H intermediates react with each other in a reductive elimination step. researchgate.net This bimolecular reaction results in the formation of H₂ and two molecules of the Co(II) complex. caltech.edu DFT calculations and experimental studies on cobaloximes and their derivatives often favor the heterolytic mechanism, which proceeds via a Co(II)-H intermediate. researchgate.net
The choice of pathway can be influenced by reaction conditions and the specific structure of the catalyst. caltech.edu
In photocatalytic systems for hydrogen evolution, the metal-dioxime catalyst works in concert with a photosensitizer (PS) and a sacrificial electron donor (SD). rsc.org The photosensitizer's role is to absorb light energy and initiate the electron transfer cascade necessary to drive the catalytic cycle. researchgate.net Ruthenium tris-bipyridine complexes are commonly used as photosensitizers due to their favorable photophysical properties. rsc.orgrsc.org
The process begins with the photoexcitation of the PS. The excited photosensitizer (*PS) can then be reductively quenched by the sacrificial donor, generating a reduced photosensitizer (PS⁻) and an oxidized donor. Alternatively, in oxidative quenching, the *PS transfers an electron to the catalyst, and the resulting oxidized photosensitizer (PS⁺) is then regenerated by the sacrificial donor. rsc.org The reduced catalyst then enters the hydrogen evolution cycle.
| Property | Importance in Photocatalysis | Citation |
|---|---|---|
| Broad Light Absorption | Maximizes the use of the solar spectrum, especially visible light. | researchgate.net |
| Long Excited-State Lifetime | Allows sufficient time for intermolecular electron transfer events to occur before the excited state decays. | researchgate.netrsc.org |
| Appropriate Redox Potentials | Ensures that the electron transfer from the PS to the catalyst and from the sacrificial donor to the PS is thermodynamically favorable. | researchgate.net |
| Stability | The oxidized and reduced forms of the PS must be stable enough to participate in the catalytic cycle without degradation, which can be a major issue in aqueous solutions. | rsc.org |
Understanding the rate-limiting step and associated energy barriers is crucial for optimizing catalyst performance. rsc.org In the catalytic cycle of cobaloximes, several steps can be rate-limiting, depending on the conditions and catalyst structure.
One commonly identified rate-limiting step is the formation of the metal-hydride intermediate. caltech.edu For example, kinetic studies have shown that the reaction of a Co(I) species with a proton to form the Co(III)-H intermediate can be the slowest step in the cycle. caltech.edu In other cases, the subsequent reduction of the Co(III)-H intermediate to a Co(II)-H species can be rate-determining. caltech.edu
The energy barriers for these steps can be quantified through experimental kinetics and computational modeling. caltech.eduresearchgate.net For example, the second-order rate constant for H₂ production from a specific phosphine-stabilized cobalt hydride was found to correspond to an energy barrier of approximately 8–10 kcal mol⁻¹. caltech.edu In another system, the reduction of a [Co(III)H] species by a [Co(I)] species was found to have a lower barrier of 5–7 kcal mol⁻¹. caltech.edu The applied electrochemical potential can also influence which step is rate-limiting; for some systems, a crossover occurs where the activation energy for hydrogen evolution becomes more favorable than competing reactions as the potential becomes more negative. researchgate.net
| Catalytic System | Rate-Limiting Step | Activation Energy / Barrier | Citation |
|---|---|---|---|
| HCo(dmgH)₂P(n-C₄H₉)₃ | Bimolecular reductive elimination from hydride | ~8–10 kcal mol⁻¹ | caltech.edu |
| Transiently generated [Co(III)H] | Reduction by [Co(I)] to form [Co(II)H] | ~5–7 kcal mol⁻¹ | caltech.edu |
| NiPc-TAB Catalyst | Desorption of product | 1.43 eV | researchgate.net |
| NiPc-THB Catalyst | Formation of [Ni-COOH] intermediate | 1.14 eV | researchgate.net |
| QD/Biomimetic Catalyst | Electron transfer from ascorbic acid to Quantum Dot (QD) | k(asc) is 2-3 orders of magnitude smaller than k(ET) | osti.gov |
Interplay of Photosensitizers and Electron Transfer Kinetics in Catalytic Cycles
Clathrochelate Complexes Derived from Methylglyoxime in Olefin Polymerization
Clathrochelates are cage-like molecules where a metal ion is encapsulated within a three-dimensional macropolycyclic ligand. google.com Clathrochelate complexes derived from dioximes, including this compound, have been developed as catalyst components for olefin polymerization. researchgate.netgoogle.com These robust structures offer a unique platform for tuning catalytic activity.
Biomimetic Catalysis and Environmental Remediation Strategies
Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. nih.gov Metal-dioxime complexes, particularly cobaloximes, are well-established as structural and functional models for the active site of Vitamin B12, a cobalt-containing coenzyme involved in various metabolic processes. researchgate.net This mimicry forms the basis for their application in biomimetic catalysis.
The principles of biomimetic catalysis are increasingly being applied to environmental remediation, which involves the detoxification of pollutants. uah.edunih.gov For example, synthetic catalysts modeled on enzymes can be designed to break down persistent organic pollutants or to convert greenhouse gases like carbon dioxide into less harmful or useful substances. uah.edu The development of water-soluble model complexes is particularly relevant for creating more environmentally friendly chemical processes. uah.edu By leveraging the known reactivity of this compound complexes, it is possible to design catalysts for specific environmental challenges, such as the reduction of pollutants in aqueous media. db-thueringen.de
Development of Heterogeneous Catalytic Systems Employing Dioxime Complexes
While many dioxime complexes are studied as homogeneous catalysts (dissolved in the same phase as the reactants), there is significant interest in developing heterogeneous systems to improve catalyst stability, recyclability, and ease of separation. glowscotland.org.ukphysicsandmathstutor.com A heterogeneous catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. numberanalytics.com
Several strategies have been employed to heterogenize this compound-derived complexes:
Encapsulation: Dioxime complexes can be synthesized within the pores of solid supports like zeolites. This "ship-in-a-bottle" approach physically traps the catalyst molecule within the support's matrix, creating a solid, reusable catalyst. u-szeged.huu-tokyo.ac.jp
Immobilization on Surfaces: Complexes functionalized with appropriate anchoring groups (e.g., thiols) can be chemically bound to surfaces like gold electrodes. researchgate.net This is particularly useful for electrocatalytic applications, as it enhances the efficiency of the process by placing the catalyst directly at the site of the reaction. researchgate.net
In-situ Deposition: During electrocatalysis, some molecular cobalt complexes, including the widely studied cobalt dithis compound (B607122), have been observed to form a deposit on the electrode surface. nih.gov This deposit can itself be catalytically active, representing an in-situ-formed heterogeneous catalyst. nih.gov
These heterogeneous systems often exhibit enhanced stability and can be integrated into practical devices like water electrolyzers. researchgate.net
Reaction Kinetics and Mechanistic Studies Involving Methylglyoxime
Elucidation of Solvent Effects on Chemical Reactivity
The solvent environment is a critical determinant of reaction rates and mechanisms for chemical processes involving methylglyoxime. The influence of the solvent can be dissected into several key interactions that affect the energy landscape of a reaction. numberanalytics.comrsc.org Solvents are not merely inert media but active participants that can stabilize or destabilize reactants, products, and, most importantly, transition states. numberanalytics.comresearchgate.net
Solvent effects on reaction rates are broadly categorized into two types: equilibrium and frictional effects.
Equilibrium-Solvent Effects : These are the most common influences and are explained by the transition state theory. wikipedia.org This theory posits that reaction rates are governed by the differential solvation of the reactants and the transition state. As reactants move along the reaction coordinate towards the activated complex, solvent molecules reorganize to stabilize this transient species. wikipedia.org If the transition state is more stabilized by the solvent than the reactants are, the activation energy is lowered, and the reaction rate increases. Conversely, if the reactants are more stabilized than the transition state, the reaction rate decreases.
Frictional Solvent Effects : These effects relate to the viscosity of the solvent, which can impede the motion of molecules required to achieve the transition state geometry. While relevant, these influences are often less pronounced than equilibrium effects for many common reactions. wikipedia.org
Solvent polarity plays a paramount role in stabilizing charged or polar species. numberanalytics.com The effect of a solvent's polarity on the reaction rate depends on how the charge distribution changes between the reactants and the activated complex. wikipedia.org
Reactions with Charge Development : If a reaction proceeds through a transition state that is more charged or has a greater charge separation than the reactants, an increase in solvent polarity will accelerate the reaction. The polar solvent molecules effectively stabilize the charged transition state, lowering the activation energy. researchgate.netwikipedia.org
Reactions with Charge Dispersal : If the charge is more dispersed or less pronounced in the transition state compared to the reactants, a more polar solvent will stabilize the reactants more than the transition state, thus increasing the activation energy and slowing the reaction. wikipedia.org
Reactions with Minimal Charge Change : When there is little to no difference in charge between reactants and the transition state, a change in solvent polarity will have a minimal effect on the reaction rate. wikipedia.org
Table 1: Influence of Solvent Polarity on Reaction Rates This table illustrates the general principles of how solvent polarity affects reaction rates based on changes in charge distribution during the formation of the activated complex.
| Change in Charge from Reactants to Activated Complex | Effect of Increased Solvent Polarity on Rate | Rationale |
| Charge separation or increase | Acceleration | Preferential stabilization of the more charged transition state. |
| Charge dispersal or decrease | Deceleration | Preferential stabilization of the more charged reactant state. |
| No significant change in charge | Minimal effect | Similar solvation of both reactant and transition states. |
Computational chemistry offers powerful tools to model and understand solvent effects at a molecular level. rsc.org These methods can simulate how a solvent influences reaction mechanisms, kinetics, and the stability of various species. researchgate.net
Implicit Solvent Models (Continuum Models) : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. redalyc.org The solute is placed in a cavity within this continuum, allowing for the calculation of electrostatic interactions. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the stability of solutes and transition states.
Explicit Solvent Models : These models provide a more detailed picture by including individual solvent molecules in the simulation. This is often achieved through a combination of methods:
Molecular Dynamics (MD) Simulations : Used to generate a representative ensemble of solute-solvent configurations. nsf.gov
Quantum Mechanics (QM) or Quantum Mechanics/Molecular Mechanics (QM/MM) : QM or QM/MM calculations are then performed on snapshots from the MD trajectory. nsf.govnih.gov In the QM/MM approach, the chemically active region (solute and immediate solvent molecules) is treated with high-level quantum mechanics, while the rest of the solvent is treated with a simpler molecular mechanics force field. This hybrid approach balances accuracy with computational cost.
These computational studies reveal that solvent molecules can change the stability and Gibbs free energy of transition states through noncovalent interactions, thereby affecting the reaction rate. researchgate.net
Impact of Solvent Polarity on Transition State Energetics and Stabilization
Electron Transfer Kinetics in Copper(II/I) this compound Complexes
The electron transfer (ET) kinetics of copper complexes are fundamental to their roles in biological systems and catalysis. The Cu(II)/Cu(I) redox couple is inherently associated with significant geometric changes, as Cu(II) (d⁹) favors geometries like square pyramidal or trigonal bipyramidal, while Cu(I) (d¹⁰) prefers tetrahedral or trigonal planar structures. osti.gov This structural reorganization leads to large inner-sphere reorganization energies (λ) and consequently, often slow ET kinetics. osti.gov
For copper complexes, including those with this compound, achieving rapid electron transfer requires minimizing this reorganization energy. Research on various copper complexes highlights two main strategies:
The Entatic State Principle : This involves using rigid ligands that force the copper ion into a distorted geometry, intermediate between the preferred structures of the Cu(II) and Cu(I) states. This "entatic state" reduces the geometric change needed upon electron transfer. wayne.edu
Conformational Dynamicity : In contrast, flexible ligands can allow the complex to exist in a pre-equilibrium of different conformations in one oxidation state. This dynamic flexibility can allow the complex to readily access a geometry that is favorable for electron transfer, thereby lowering the reorganization energy. osti.gov
The rate of electron self-exchange (k₁₁), a key measure of ET efficiency, is often determined experimentally using NMR line-broadening techniques or calculated from cross-reaction kinetics via the Marcus cross-relationship. osti.govwayne.edu Studies on various Cu(II/I) complexes have reported k₁₁ values spanning many orders of magnitude, demonstrating the profound impact of the ligand environment.
Table 2: Selected Electron Self-Exchange Rate Constants for Copper(II/I) Complexes This table presents data for representative copper complexes to illustrate the range of kinetic parameters, which are analogous to what would be studied for copper-methylglyoxime systems.
| Complex/Ligand System | Self-Exchange Rate Constant (k₁₁) (M⁻¹s⁻¹) | Reorganization Energy (λinner) (eV) | Method/Solvent | Reference |
| [CuCl(dpaSMe)]⁺/⁰ | 2.21 x 10⁶ | 0.62 | NMR / CD₂Cl₂ | osti.gov |
| [CuCl(dpaOMe)]⁺/⁰ | 2.48 x 10⁵ | 0.71 | NMR / CD₂Cl₂ | osti.gov |
| [Cu( nsf.govaneS₃bpy)]²⁺/⁺ | ~1 x 10⁵ | - | NMR, Marcus Theory / Acetonitrile | wayne.edu |
| [Cu( canterbury.ac.nzaneS₄N₂)]²⁺/⁺ | 1.1 x 10⁻¹ | - | Marcus Theory / Acetonitrile | rsc.org |
| [Cu( canterbury.ac.nzaneS₄O₂)]²⁺/⁺ | 1.2 x 10⁻³ | - | Marcus Theory / Acetonitrile | rsc.org |
Isomerization Dynamics in Oxime and Oxime Ether Functionalities
Oximes, including this compound, can exist as geometric isomers (E/Z or syn/anti) due to the restricted rotation around the carbon-nitrogen double bond. canterbury.ac.nzwikipedia.org The interconversion between these isomers is a key dynamic process. The mechanism for this isomerization can occur via a high-energy rotation about the C=N bond or, more commonly, through a lower-energy inversion pathway at the nitrogen atom, a process that can be catalyzed by acid. canterbury.ac.nz
Research has shown that the rate of isomerization is significantly influenced by the chemical environment and molecular structure. canterbury.ac.nz For instance, the isomerization of some oximes has been observed to occur at an appreciable rate in deuterium (B1214612) oxide (D₂O) only upon the addition of concentrated hydrochloric acid, highlighting the role of acid catalysis. canterbury.ac.nz
Furthermore, comparative studies have established a clear trend in isomerization rates between oximes and their ether derivatives. The rate of isomerization for an oxime is consistently found to be greater than that for the corresponding O-alkyloxime (oxime ether). canterbury.ac.nz
Reaction Mechanisms of Hydrolysis and Reduction of Oxime Groups
The oxime functional groups in this compound can undergo characteristic hydrolysis and reduction reactions.
Reduction : The oxime groups are susceptible to reduction, which converts them into primary amines. wikipedia.org This transformation can be achieved using various reducing agents, including sodium metal, sodium amalgam, catalytic hydrogenation over a metal catalyst, or reaction with hydride reagents like lithium aluminum hydride. wikipedia.orgchemistry.com.pk The reduction of this compound would yield the corresponding diamine.
Advanced Spectroscopic and Structural Characterization Methodologies for Methylglyoxime Systems
High-Pressure Spectroscopic Investigations of Electronic Excitations in Crystalline Dioximes
High-pressure spectroscopy serves as a powerful tool for probing the electronic structure of crystalline dioximes and their metal complexes. The application of pressure can induce significant changes in intermolecular distances and molecular geometries, leading to observable shifts in electronic absorption spectra, a phenomenon known as piezochromism. researchgate.netresearchgate.net
Studies on crystalline nickel dioxime complexes, which are structural analogs of methylglyoxime complexes, demonstrate this effect clearly. For instance, nickel dithis compound (B607122), which is red at atmospheric pressure, transitions to green at 1.7 GPa and then to a greenish-yellow at 5 GPa. researchgate.net This piezochromism arises from pressure-induced changes in the electronic energy levels. researchgate.net Specifically, the compression of the crystal lattice, particularly the reduction of metal-metal distances in stacked structures, significantly perturbs the molecular orbitals. researchgate.net
In the case of nickel(II) bis(dimethylglyoximate), a band in the visible spectrum around 620 nm is attributed to a d-d transition involving the metal's 3d orbital. researchgate.net As pressure increases, the Ni-ligand distances are compressed, which in turn increases the energy of this transition, resulting in a blueshift of the UV-visible band. researchgate.net This pressure-forced reduction of intermolecular contacts can induce electron transfer between donor and acceptor moieties within the crystal, leading to the formation of radicals and the observed color changes. researchgate.net
The structural changes accompanying these spectroscopic shifts have been followed by single-crystal X-ray diffraction in a diamond-anvil cell. In nickel dithis compound, significant but continuous and monotonic lattice strain is observed with increasing pressure. researchgate.net The most substantial compression occurs perpendicular to the planar layers of the complex, corresponding to a decrease in the shortest contacts between the nickel cations. researchgate.net
Table 1: Pressure-Induced Spectroscopic Shifts in a Crystalline Nickel Dioxime Complex
| Pressure (GPa) | Observed Color | Key Spectroscopic Change |
|---|---|---|
| Ambient | Red | - |
| 1.7 | Green | Blue-shift in d-d transition |
Data based on studies of nickel dithis compound, a close analog of nickel this compound. researchgate.net
Complementary Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal stability and decomposition pathways of this compound and its metal complexes.
Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time. For metal-dioxime complexes, TGA reveals the temperatures at which decomposition events occur, such as the loss of coordinated water molecules or the breakdown of the organic ligand, ultimately leaving a metal oxide residue. bingol.edu.trakjournals.com For example, the TGA curve of nickel dithis compound shows distinct decomposition stages, with the final residue being nickel oxide. researchgate.netmdpi.com
Differential Thermal Analysis (DTA) monitors the temperature difference between a sample and an inert reference as they are heated. This technique detects exothermic and endothermic processes, such as melting, crystallization, and decomposition. wikipedia.org An early study characterized various organic compounds, including this compound, using DTA, highlighting its utility in identifying substances based on their unique thermal profiles. dss.go.th The DTA curve for the decomposition of nickel dithis compound shows a sharp exothermic peak, indicating a rapid decomposition reaction. mdpi.com
Differential Scanning Calorimetry (DSC) quantifies the heat flow associated with thermal transitions in a material. wikipedia.org DSC provides information on transition temperatures and enthalpies, offering a more quantitative analysis than DTA. nih.gov In the study of metal-dithiocarbamate complexes, DSC, in conjunction with TGA, elucidated the decomposition pathways, showing the formation of metal sulfides which are then oxidized to metal oxides. nih.gov For cobaloximes, which are cobalt-dioxime complexes, DSC has been used to study their thermal stability and decomposition kinetics. researchgate.net
Table 2: Illustrative Thermal Decomposition Data for a Metal-Dioxime Complex
| Technique | Observation | Interpretation |
|---|---|---|
| TGA | Mass loss starting at ~280 °C | Onset of ligand decomposition. mdpi.com |
| DTA/DSC | Sharp exothermic peak around 308 °C | Rapid, energetic decomposition of the complex. mdpi.com |
Data based on studies of nickel dithis compound. mdpi.com
Electrochemical Characterization and Redox Behavior of Metal-Dioxime Complexes
The electrochemical properties of metal-dioxime complexes, including those of this compound, are typically investigated using techniques like cyclic voltammetry (CV). CV provides insight into the redox potentials and the stability of different oxidation states of the central metal ion.
For instance, studies on copper(II)-diimine-dioxime complexes have shown reversible Ru(III)/Ru(II) processes when coupled with a ruthenium photosensitizer. nih.gov The electrochemical behavior of nickel(II), cobalt(II), and copper(II) complexes with various unsymmetrical vic-dioximes has been systematically studied, revealing the influence of the ligand structure on the redox potentials. tandfonline.comtandfonline.com In some cases, the ligand itself can be electrochemically active, exhibiting its own redox processes. selcuk.edu.tr
The experimental setup for these studies typically involves a three-electrode system with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode, in a suitable solvent containing a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB) or tetrabutylammonium perchlorate (B79767) (TBAP). tandfonline.comselcuk.edu.trtubitak.gov.tr
Table 3: Representative Electrochemical Data for Metal-Dioxime Complexes
| Complex Type | Redox Process | Potential Range (vs. reference) | Characteristics |
|---|---|---|---|
| Nickel(II)-dioxime | Ni(II)/Ni(III) oxidation | Varies | Often quasi-reversible or irreversible. selcuk.edu.trtandfonline.com |
| Copper(II)-dioxime | Cu(II)/Cu(I) reduction | Varies | Can be influenced by ligand structure and solvent. tandfonline.comtandfonline.com |
Data compiled from studies on various metal-dioxime complexes. tandfonline.comselcuk.edu.trtandfonline.comnih.gov
Theoretical and Computational Chemistry Approaches to Methylglyoxime
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of methylglyoxime. These ab initio and semi-empirical methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule. This information is then used to derive a host of other properties, including optimized molecular geometry, vibrational frequencies, and parameters related to chemical reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. nih.gov It has proven to be a reliable and efficient approach for obtaining accurate information on molecular geometry, vibrational spectra, and electronic structure for many-electron systems, including vic-dioximes and their metal complexes. nih.govmdpi.com
Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. The calculated frequencies for characteristic functional groups, such as the C=N (azomethine) and N-O bonds of the oxime groups, can be compared with experimental spectra to confirm the molecular structure. libretexts.org In metal complexes, a shift in the C=N stretching frequency upon coordination provides direct evidence of the nitrogen atoms' involvement in bonding to the metal ion. libretexts.org
Table 1: Representative DFT-Calculated Molecular Geometry Parameters for a Vic-Dioxime Ligand (Dithis compound as a model) Note: This data is for dithis compound (B607122), a close structural analog of this compound, and serves as a representative example of the output from DFT calculations.
| Parameter | Bond | Calculated Length (Å) |
|---|---|---|
| Bond Length | C-C | 1.485 |
| C=N | 1.295 | |
| N-O | 1.370 | |
| O-H | 0.998 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. science.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's excitability and chemical stability. idsi.md A small energy gap suggests high chemical reactivity and low kinetic stability. idsi.md
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These descriptors, derived within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A hard molecule has a large HOMO-LUMO gap. nih.gov
Chemical Softness (S): The inverse of hardness (S = 1 / 2η). A soft molecule is more reactive.
Theoretical studies on vic-dioxime complexes have successfully used FMO analysis to predict their reactivity. For example, calculations on Ni(II) and Cu(II) complexes with a vic-dioxime ligand showed that the Ni(II) complex had a smaller chemical hardness, suggesting a greater affinity of the ligand for the Ni(II) ion in that specific system. nih.gov
Table 2: Representative Calculated Frontier Orbital Energies and Global Reactivity Descriptors for a Vic-Dioxime Complex Note: This data is for a representative [Ni(II)L2] vic-dioxime complex and illustrates the typical values obtained from DFT calculations. All values are in electron volts (eV).
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.24 |
| LUMO Energy | ELUMO | -3.30 |
| Energy Gap | ΔE | 2.94 |
| Ionization Potential | I | 6.24 |
| Electron Affinity | A | 3.30 |
| Electronegativity | χ | 4.77 |
| Chemical Hardness | η | 1.47 |
| Chemical Softness | S | 0.34 |
Data sourced from a theoretical study on a [Ni(II)L2] complex with a substituted vic-dioxime ligand. nih.gov
Applications of Density Functional Theory (DFT) for Molecular Properties
Molecular Dynamics Simulations for Solvent and Conformational Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. fiveable.me By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net
MD simulations are particularly valuable for understanding the dynamic stability of metal-methylglyoxime complexes in solution. fiveable.me Simulations can track the root mean square deviation (RMSD) of the complex's structure over time to assess its stability. They can also reveal how solvent molecules arrange themselves around the complex and how this solvent shell influences the complex's properties and reactivity. This atomistic-level insight is crucial for fields like liquid-liquid extraction, where solvent effects can dramatically alter the efficiency of metal ion separation by chelating agents. nih.gov
Computational Modeling of Metal-Ligand Interactions and Coordination Geometries
Computational modeling is essential for understanding the intricate details of how this compound interacts with metal ions to form coordination complexes. DFT calculations are a primary tool for predicting the geometry, stability, and electronic structure of these metal complexes. nih.gov
Studies on cobalt(III) with various dioximes, including this compound, have shown that these ligands typically form stable, square-planar [Co(DioxH)2] fragments, which are then coordinated by two axial ligands to complete an octahedral geometry around the cobalt center. nih.govlibretexts.org Computational models can replicate these experimentally observed structures with high accuracy. By optimizing the geometry of a complex like [Co(MgH)2(L)2]+ (where MgH is the this compound monoanion and L is an axial ligand), researchers can analyze bond lengths (e.g., Co-N bonds), bond angles, and the planarity of the chelate rings.
These models also provide insight into the thermodynamics of complex formation. Binding energies between the this compound ligand and various metal ions can be calculated to predict which metals will form the most stable complexes. libretexts.org For example, comparative DFT studies on glyoxime (B48743) derivatives with 3d transition metals have been used to evaluate their metal complexation abilities, finding that such ligands often have high affinities for ions like Ni(II) and Fe(II). libretexts.org
Insights from Ligand Field Theory and Molecular Orbital Theory in Dioxime Complexes
Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are theoretical frameworks that describe the electronic structure and bonding in transition metal complexes. LFT, an extension of crystal field theory, considers the interactions between the metal's d-orbitals and the orbitals of the surrounding ligands. libretexts.org
In an octahedral complex, such as those formed by cobalt(III) with two this compound ligands and two axial ligands, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: the lower-energy t2g set (dxy, dxz, dyz) and the higher-energy eg* set (dz², dx²-y²). The energy separation between these sets is denoted as Δo (the ligand field splitting energy). The magnitude of Δo depends on the nature of the ligands; strong-field ligands like the N-donors of the dioxime group cause a large splitting.
MO theory provides a more complete picture by considering the covalent nature of the metal-ligand bond. It describes the formation of bonding, non-bonding, and antibonding molecular orbitals from the overlap of metal and ligand atomic orbitals. For a dioxime complex, the σ-donation from the nitrogen lone pairs to the metal's eg orbitals forms strong σ-bonds. The metal's t2g orbitals can engage in π-interactions with the ligand's π-system. This detailed orbital picture is crucial for explaining the electronic spectra (i.e., color) and magnetic properties of this compound complexes. Electronic transitions from the filled t2g orbitals to the empty eg* orbitals (d-d transitions) or charge-transfer transitions between the metal and ligand (MLCT or LMCT) are responsible for the absorption of light in the UV-visible region. mdpi.com
Methylglyoxime in Supramolecular Chemistry and Advanced Materials Science
Engineering of Supramolecular Architectures Using Dioxime Building Blocks
The unique structural and electronic properties of dioxime ligands, including methylglyoxime, make them exceptional building blocks for creating supramolecular architectures. The presence of two oxime groups allows for multiple stereoisomeric forms (anti, amfi, and syn), which influences their coordination behavior with metal ions. nih.gov The most common coordination mode involves the two nitrogen atoms chelating to a metal center, a configuration favored by the anti isomer. nih.gov
A defining feature of dioxime-based structures is the formation of strong intramolecular or intermolecular hydrogen bonds. researchgate.net In metal complexes, the hydroxyl group of one coordinated dioxime can form a hydrogen bond with the oxime oxygen of an adjacent ligand. This interaction significantly enhances the stability of the resulting assembly. bingol.edu.tr This principle is famously observed in the structure of nickel(II) dithis compound (B607122), where strong O-H···O hydrogen bonds link the two dioxime ligands. byjus.com
The versatility of dioximes allows for the construction of various supramolecular structures, from simple metal complexes to intricate cage compounds known as clathrochelates. researchgate.netchimia.ch By modifying the backbone of the dioxime ligand, chemists can tune the size, shape, and functionality of the resulting assembly. For instance, iron(II) clathrochelates based on tris-dioxime ligands create rigid, cage-like structures with encapsulated metal ions. researchgate.net These cage complexes can be further functionalized with pyridyl or other groups to act as larger building blocks, or metalloligands, for even more complex assemblies. chimia.ch
| Dioxime Ligand Type | Key Structural Feature | Resulting Supramolecular Architecture | Reference |
| Simple vic-Dioximes (e.g., this compound) | Planar coordination with metal ions (e.g., Ni(II), Pd(II)) | Square planar complexes, stacked columnar structures | wikipedia.org, researchgate.net |
| Tris-dioximes | Encapsulation of a central metal ion (e.g., Fe(II)) | Macrobicyclic cage complexes (Clathrochelates) | researchgate.net, chimia.ch |
| Functionalized Dioximes | Peripheral reactive or coordinating groups (e.g., pyridyl, carboxyl) | Extended networks, coordination polymers | chimia.ch, nih.gov |
| Chiral Dioximes | Stereocenters in the ligand backbone | Chiral dimers and other enantiopure assemblies | researchgate.net |
Strategies for Coordination-Driven Self-Assembly of Metalloligands
Coordination-driven self-assembly is a powerful strategy that utilizes the predictable and directional nature of metal-ligand bonds to construct discrete, high-order supramolecular structures. nih.govsioc-journal.cn In this approach, pre-formed metal-containing building blocks, known as metalloligands, are reacted with complementary metal acceptors or other ligands to generate complex architectures like cages, bowls, and polyhedra. nih.gov
Dioxime-based complexes, particularly iron(II) clathrochelates, serve as excellent metalloligands due to their rigidity, stability, and synthetic tunability. chimia.chresearchgate.net By attaching coordinating groups, such as pyridyls, to the periphery of the clathrochelate cage, these complexes can be used as linear or angled "struts" in the self-assembly process. For example, clathrochelates functionalized with terminal 3-pyridyl or 4-pyridyl groups have been used to construct large, heterometallic coordination cages, such as Pd₆L₁₂ and Fe₄L₆ structures. researchgate.net The geometry of the final assembly can be controlled by altering the aspect ratio (length vs. width) of the metalloligand. researchgate.net
The self-assembly process is typically reversible, allowing for the thermodynamically most stable product to form. Characterization of these large, three-dimensional entities often requires a combination of techniques, including multinuclear NMR spectroscopy and high-resolution mass spectrometry, with single-crystal X-ray diffraction providing definitive structural proof. nih.gov
| Metalloligand Core | Complementary Unit | Resulting Supramolecular Assembly | Reference |
| Iron(II) Clathrochelate with 3-Pyridyl Groups | Pd(II) ions | Pd₆L₁₂ Cage | researchgate.net |
| Iron(II) Clathrochelate with Carboxylic Acid Groups | Zn(NO₃)₂ | 2D and 3D Coordination Polymers (MOFs) | researchgate.net |
| Gallium(III) with 4-pyridylbutane-1,3-dione | 90° Platinum Acceptor | M₃L₂ Trigonal-bipyramidal Cage | nih.gov |
| Arene Ruthenium with Dipyridyl Ligands | Half-Sandwich Ruthenium(II) | Trigonal Prismatic Cages | nih.gov |
Integration of Dioxime-Derived Organometallics in Thin Film Deposition and Advanced Materials Fabrication
The unique properties of dioxime-metal complexes, such as their stability and volatility, make them valuable precursors for the fabrication of advanced materials. researchgate.netansto.gov.au A key application is in Metal-Organic Chemical Vapor Deposition (MOCVD), a process used to grow high-purity thin films for electronics and other technologies. acs.org The ideal MOCVD precursor must be sufficiently volatile to be transported into the deposition chamber and must decompose cleanly on the substrate surface to yield the desired material. acs.org
Nickel complexes of various vic-dioximes have been systematically studied to understand the factors affecting their volatility, a critical parameter for MOCVD. acs.org Research has shown that modifying the alkyl groups on the dioxime backbone significantly impacts the volatility of the corresponding nickel complex. For instance, increasing the size of the alkyl substituents can alter the intermolecular forces and packing in the solid state, thereby influencing the temperature at which the complex sublimes. acs.org
A study comparing various Ni(II) vic-dioxime complexes, including bis(2,3-pentanedionedioximato)nickel(II) or Ni(meg)₂, a derivative of this compound, provided insights into these structure-property relationships. The volatility of these complexes was evaluated using thermogravimetry. Using bis(3,4-hexanedionedioximato)nickel(II), or Ni(deg)₂, as a precursor, pure nickel thin films were successfully grown between 350 and 400 °C. acs.org This demonstrates the potential of dioxime-derived organometallics as viable precursors for advanced materials fabrication. Furthermore, palladium(II) complexes of vic-dioximes have been synthesized and used as precursors for depositing palladium nanoparticles onto substrates like SBA-15 silica, creating novel catalytic materials. researchgate.net
| Dioxime Ligand in Ni(II) Complex | Abbreviation | Key Finding from Volatility Studies | Reference |
| Dithis compound | Ni(dmg)₂ | Serves as a baseline for comparison. | acs.org |
| This compound derivative (2,3-pentanedionedioxime) | Ni(meg)₂ | Part of systematic study on effect of alkyl substitution. | acs.org |
| 3,4-Hexanedionedioxime | Ni(deg)₂ | Successfully used as an MOCVD precursor for pure Ni films. | acs.org |
| 1,2-Cyclohexanedionedioxime | Ni(nox)₂ | Shows different packing and intermolecular interactions affecting volatility. | acs.org |
The integration of dioxime-derived organometallics into materials science extends beyond thin films to the creation of functional coordination polymers and metal-organic frameworks (MOFs). researchgate.netsciltp.com The ability to functionalize clathrochelate building blocks with groups like carboxylic acids allows for their assembly into porous, three-dimensional networks with potential applications in gas storage and catalysis. researchgate.net
Biological and Bioinorganic Research Frontiers of Methylglyoxime Non Clinical Focus
Methylglyoxime and Dioxime Ligands as Biomimetic Models for Enzyme Active Sites
The unique ability of this compound and other vic-dioximes to form stable, square planar complexes with transition metals has positioned them as exceptional ligands in the field of bioinorganic chemistry. These synthetic complexes serve as structural and functional mimics, or biomimetic models, for the active sites of complex metalloenzymes. wordpress.com By replicating the immediate coordination environment of a metal center, researchers can gain profound insights into the mechanisms of enzymes that are otherwise difficult to study directly. wordpress.com
A prominent example is the use of cobalt-dioxime complexes, known as "cobaloximes," as models for vitamin B12 coenzymes and hydrogenases. caltech.eduvdoc.pub For instance, cobaloximes, including those synthesized with ligands like pentenyl-methylglyoxime, have been instrumental in studying the catalytic evolution of hydrogen. caltech.edu These models help elucidate the complex redox processes involved, such as the formation of a Co(III)-hydride intermediate, which is a key step in the catalytic cycle of hydrogenase enzymes. caltech.edu The study of these small-molecule mimics allows for a detailed investigation of reaction kinetics and intermediates that would be challenging to observe in the large protein scaffold of a natural enzyme. caltech.edu
Furthermore, dioxime ligands are used to model the active sites of other metalloenzymes. Binuclear copper complexes with oxime-based ligands, for example, are studied as models for copper-containing enzymes, providing valuable information on magnetic interactions and charge transfer properties within these biological systems. science.gov The ability to systematically modify the structure of the dioxime ligand—for instance, by changing substituent groups—allows chemists to fine-tune the electronic and steric properties of the metal center, providing a deeper understanding of the structure-function relationships in the native enzymes. wordpress.com
Investigating Interactions with Biological Pathways (e.g., Nitrogen Metabolism in Prokaryotes and Eukaryotes)
While the direct role of this compound in nitrogen metabolism is an emerging field of study, research on related cobalt(III) dioxime complexes has shown notable biological activity. For example, certain cobaloximes have been observed to influence the biosynthetic capabilities of microorganisms. vdoc.pubuserapi.com One study highlighted that a cobalt(III) complex with a this compound analog stimulated the biosynthetic output of micromycetes. vdoc.pub Another investigation revealed that Co(III) dioximates containing sulfanilamide (B372717) could stimulate the activity of pectolytic and amylolytic enzymes produced by fungi such as Penicillium viride and Aspergillus niger. idsi.md
These findings suggest that cobalt-dioxime complexes can interact with and modulate microbial metabolic pathways. Given that nitrogen assimilation is central to the biosynthesis of amino acids and enzymes, it is plausible that this compound complexes could influence these processes. However, dedicated mechanistic studies are required to specifically map the interactions of this compound and its metal complexes within the intricate network of nitrogen metabolism in both prokaryotic and eukaryotic organisms.
Characterization of Antioxidant and Radical Scavenging Activities of this compound Derivatives
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, can lead to cellular damage. The ability of chemical compounds to scavenge free radicals is a key measure of their antioxidant potential. Research has demonstrated that various oxime derivatives and their metal complexes possess significant antioxidant and radical scavenging properties. researchgate.net
Studies have been conducted on a range of oxime-containing compounds, including amido-carbonyl oximes and hydroxyurea (B1673989) derivatives, which have shown exceptional antiradical activities, sometimes exceeding that of standard antioxidants like butylated hydroxyanisole (BHA). researchgate.net The mechanism of action is often attributed to the ability of the oxime moiety to donate a hydrogen atom to stabilize free radicals.
Specific research into dioxime derivatives has yielded promising results. For example, various synthesized vic-dioxime ligands and their Co(II), Ni(II), and Cu(II) complexes have been evaluated for their antioxidant activity using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. researchgate.net In one study, the metal complexes showed promising activity with low IC50 values, indicating high efficacy. researchgate.net Another study on dimethylglycine sodium salt (DMG-Na), a related compound, demonstrated significant scavenging capacity against DPPH, ABTS+, and hydrogen peroxide radicals. nih.govnih.gov
The table below summarizes findings from studies on the radical scavenging activity of various oxime derivatives, illustrating their potential as effective antioxidants.
| Compound/Derivative | Assay | Finding | Reference |
| Amido-carbonyl oxime derivatives | Nitrogen Scavenging Activity | Certain derivatives showed the highest antioxidant activity compared to the standard. | researchgate.net |
| Hydroxyurea derivatives | Free Radical Scavenging | Activities were higher than the standard antioxidant, BHA. | researchgate.net |
| Dimethylglycine Sodium Salt (DMG-Na) | DPPH Radical Scavenging | Showed up to 88.40% scavenging activity compared to Trolox. | nih.gov |
| Dimethylglycine Sodium Salt (DMG-Na) | ABTS+ Radical Scavenging | Achieved up to 98.90% scavenging capacity compared to Trolox. | nih.gov |
| Dimethylglycine Sodium Salt (DMG-Na) | H₂O₂ Scavenging Activity | Showed up to 87.58% scavenging capacity compared to Trolox. | nih.gov |
| Various Metal-Oxime Complexes | DPPH Radical Scavenging | Exhibited promising antioxidant activity with IC50 values in the range of 12–15 μg/mL. | researchgate.net |
Mechanistic Studies of Antimicrobial Properties Mediated by Metal Chelation
This compound and other dioximes are powerful chelating agents, forming stable complexes with various metal ions. chemicalbook.com This property is central to their mechanism of antimicrobial activity. According to chelation theory, the formation of a metal-ligand complex can enhance the antimicrobial efficacy of the ligand. nih.gov Chelation neutralizes the polarity of the metal ion, which is distributed over the entire complex. This increases the lipophilicity of the complex, allowing it to more easily penetrate the lipid-rich cell membranes of microorganisms. nih.gov
Once inside the cell, the metal complex can disrupt vital cellular processes. One primary mechanism is the interference with essential microbial metalloenzymes. By binding to the metal cofactors required for enzyme function, such as iron, copper, or zinc, the chelate can inhibit critical metabolic pathways. chemicalbook.com For example, gallium, which has a similar ionic radius to iron(III), exerts its antimicrobial effect by interfering with iron uptake and signaling, effectively starving the pathogen of this essential nutrient. nih.gov
Furthermore, the chelated metal ion itself can be the active agent. The complex may facilitate the transport of the metal into the cell, where it can be released to exert its toxic effects. For instance, copper complexes can inhibit bacterial growth by preventing DNA replication once the copper ion is delivered past the cell membrane. nih.gov Studies on various transition metal complexes with oxime ligands have consistently shown that the complexes exhibit greater antimicrobial activity than the free ligands, supporting the role of metal chelation in enhancing biological efficacy. researchgate.net
The table below presents research findings on the antimicrobial mechanisms of metal complexes, many of which are applicable to this compound chelates.
| Compound/Complex Type | Proposed Mechanism | Effect | Reference |
| Dithis compound (B607122) | Metal Chelation | Binds to essential metals like iron and copper, disrupting microbial processes. | chemicalbook.com |
| Copper(II)-Nalidixic Acid Complex | Increased Lipophilicity via Chelation | Enhanced penetration of the bacterial cell membrane, allowing the drug to inhibit cell growth. | nih.gov |
| Gallium Nitrate | Interference with Iron Metabolism | Decreases iron uptake and disrupts iron-responsive gene regulation in bacteria like P. aeruginosa. | nih.gov |
| Gold(I) Complexes (e.g., Auranofin) | Enzyme Inhibition | Inhibits thioredoxin reductase (TrxR), leading to oxidative stress and apoptosis in the bacterial cell. | nih.gov |
| Silver Ions | Oligodynamic Effect / Complex Formation | Exerts microbicidal capacity at low concentrations; forms complexes with organic molecules, enhancing antibiotic action. | nih.gov |
Advanced Analytical Chemistry Methodologies Involving Methylglyoxime
Development of Spectrophotometric and Gravimetric Quantification Techniques for Metal Ions
Glyoximes, including methylglyoxime and its more prevalent analogue dithis compound (B607122) (DMG), are renowned organic reagents in analytical chemistry, particularly for the determination of metal ions. vedantu.combyjus.comcollegedunia.com These methods are based on the formation of stable, insoluble, and often intensely colored coordination complexes with metal ions, which can be quantified either by weighing the precipitate (gravimetry) or by measuring its light absorbance (spectrophotometry).
Gravimetric analysis with glyoximes is a classic and highly selective method, especially for nickel. byjus.com The reaction between nickel(II) ions and an alcoholic solution of a glyoxime (B48743) in a neutral or slightly ammoniacal medium results in the formation of a voluminous, brightly colored precipitate. scielo.br For instance, nickel dimethylglyoximate is a well-known cherry-red precipitate. vedantu.com While dithis compound is the most common reagent for the gravimetric determination of nickel, other glyoximes can be used for various metals. labwale.coennoreindiachemicals.com The general procedure involves dissolving the sample, adjusting the pH, adding the glyoxime reagent to precipitate the metal complex, followed by filtering, washing, drying, and weighing the precipitate.
Spectrophotometric methods offer an alternative for determining trace amounts of metal ions. These techniques rely on the formation of soluble, colored metal-glyoxime complexes. For the spectrophotometric determination of nickel using dithis compound, an oxidizing agent like bromine water is typically added to form a soluble, red nickel(IV)-DMG complex in an ammoniacal solution. scielo.brsci-hub.ru This colored system is stable, especially in the presence of ethanol (B145695), and its absorbance is measured at a specific wavelength (e.g., 445 nm) to determine the nickel concentration. scielo.brsci-hub.ru The method is highly sensitive and conforms to Beer's law over a specific concentration range. sci-hub.ru Procedures have been developed for the spectrophotometric analysis of nickel in complex matrices like low-alloy steels using reagents such as dithis compound and α-furildioxime. dtic.miloup.com
| Parameter | Spectrophotometric Method (Ni-DMG Complex) | Gravimetric Method (Ni-DMG Complex) |
| Principle | Measurement of light absorbance by a soluble, colored complex. | Measurement of the mass of an insoluble precipitate. |
| Reagents | Dithis compound, Oxidizing Agent (e.g., Bromine Water), Ammonia. sci-hub.ru | Dithis compound, Ammoniacal Solution. scielo.br |
| Product | Soluble red Nickel(IV)-DMG complex. sci-hub.ru | Insoluble red Nickel(II)-DMG precipitate. vedantu.com |
| Wavelength (λmax) | ~445 nm. scielo.brsci-hub.ru | Not Applicable. |
| Quantification | Beer's Law (Absorbance vs. Concentration). sci-hub.ru | Mass of the dried precipitate. byjus.com |
| Sensitivity | High (suitable for trace amounts, e.g., 0.1-5 ppm). sci-hub.ru | Lower (suitable for higher concentrations). byjus.com |
| Interferences | Cobaltous, auric, and dichromate ions can interfere. sci-hub.ru | Fe²⁺, Co²⁺, and Cu²⁺ can form soluble complexes but do not typically precipitate under the same conditions. scielo.br |
Application of Reagent Immobilization and Flow Injection Analysis in Metal Detection
Modern analytical techniques have incorporated classical reagents like glyoximes into automated systems to enhance efficiency, reduce reagent consumption, and improve sample throughput. Flow Injection Analysis (FIA) and reagent immobilization are two such key advancements. asdlib.orgnih.gov
FIA is a powerful tool for the rapid and automated analysis of samples. mdpi.com In a typical FIA system, a small, precise volume of a sample is injected into a continuously flowing carrier stream. libretexts.org This stream may contain reagents, or it may merge with other streams containing reagents, to form a detectable product as it passes through a reaction coil towards a detector (e.g., a spectrophotometer). asdlib.org FIA has been successfully applied to the determination of nickel using dithis compound. researchgate.net The system involves injecting a sample into a carrier stream which then merges with streams containing an oxidizing agent (like peroxydisulphate) and dithis compound to form the colored complex, which is then measured spectrophotometrically. researchgate.net
Reagent immobilization involves attaching a chemical reagent, such as a glyoxime, to a solid support. This immobilized reagent can then be packed into a column or integrated into a sensor. This approach offers several advantages, including reagent reusability, reduced waste, and the ability to preconcentrate the analyte from a large sample volume, thereby increasing sensitivity. nih.gov For instance, dithis compound has been immobilized on a Ca-alginate resin. This modified resin can be used in a column to selectively capture and preconcentrate Ni(II) ions from water samples. The captured nickel is then eluted with an acid and measured, for example, by atomic absorption spectrophotometry (AAS). This preconcentration step can significantly lower the detection limit compared to direct measurement. Biosensors for nickel detection have also been developed by immobilizing dithis compound with materials like alginate on screen-printed electrodes. researchgate.net
| Technique | Application Example | Key Parameters & Findings | Reference |
| Reagent Immobilization | Preconcentration of Ni(II) using Ca-alginate modified with dithis compound (DMG). | Optimal pH for retention: 4. Eluent: 1.5 M HNO₃. Capacity: 2.4657 mg Ni(II)/g resin. Result: Increased the detection limit by 3.94 times compared to direct AAS. | |
| Flow Injection Analysis (FIA) | Spectrophotometric determination of nickel using immobilized potassium peroxydisulphate and a DMG reagent stream. | Carrier: 0.5 mol L⁻¹ HCl. Reagents: Peroxydisulphate (oxidant), Dithis compound. Detector: Spectrophotometer at 460 nm. Benefit: Low reagent consumption (133 µL of DMG solution per reading). | researchgate.net |
Utilization of this compound in Derivatization Strategies for Complex Mixture Analysis (e.g., Ozonization Products)
Ozonolysis is an organic reaction where ozone cleaves unsaturated bonds (e.g., carbon-carbon double bonds) in molecules, typically yielding aldehydes and ketones. wikipedia.orgyoutube.com The analysis of these resulting dicarbonyl compounds in complex mixtures, such as those from atmospheric or industrial processes, often requires a derivatization step to make them suitable for separation and detection techniques like chromatography.
This compound, along with glyoxime and dithis compound, plays a crucial role in this context. These compounds are themselves the derivatized forms of the simplest dicarbonyl compounds: glyoxal (B1671930), methylglyoxal (B44143), and dimethylglyoxal (biacetyl), respectively. When complex organic molecules are subjected to ozonolysis, they can break down into these smaller dicarbonyls. These products can then be reacted with a hydroxylamine (B1172632) reagent to form their corresponding oximes (glyoxime, this compound, dithis compound), which are more stable and easier to analyze.
A key application is in the study of atmospheric chemistry and pollution. For example, the ozonization of aromatic hydrocarbons like o-xylene (B151617) in the atmosphere produces a mixture of glyoxal, methylglyoxal, and dimethylglyoxal. Analysis of the reaction products involves derivatization into their respective oximes. Research has shown that the ozonization of o-xylene yields a mixture consisting of approximately 43.9% glyoxime, 34.2% this compound, and 21.0% dithis compound, providing insight into the atmospheric degradation pathways of such pollutants. researchgate.net Similar analyses have been performed on the ozonolysis products of other methylated aromatic compounds. researchgate.net
| Aromatic Precursor | Ozonolysis Product (Dicarbonyl) | Derivatized Form (Oxime) | Molar Ratio / % of Oxime Mixture Found researchgate.net |
| p-Xylene | Methylglyoxal | This compound | The molar ratio of methylglyoxal to glyoxal found was 2.15 : 1. |
| p-Xylene | Glyoxal | Glyoxime | The molar ratio of methylglyoxal to glyoxal found was 2.15 : 1. |
| o-Xylene | Dimethylglyoxal | Dithis compound | 21.0% |
| o-Xylene | Methylglyoxal | This compound | 34.2% |
| o-Xylene | Glyoxal | Glyoxime | 43.9% |
| 1,2,4-Trimethylbenzene | Dimethylglyoxal | Dithis compound | 17.9% |
| 1,2,4-Trimethylbenzene | Methylglyoxal | This compound | 66.2% |
| 1,2,4-Trimethylbenzene | Glyoxal | Glyoxime | 14.2% |
Q & A
Q. What are the recommended methods for synthesizing and purifying methylglyoxime in laboratory settings?
this compound (C₃H₆N₂O₂) is typically synthesized via the condensation of methylglyoxal with hydroxylamine under controlled acidic or basic conditions. Purification often involves recrystallization using solvents such as ethanol or water, leveraging its moderate solubility (e.g., 0.783 g/L at 8°C in water, as reported in solubility studies) . Key steps include:
Q. How should this compound be characterized using spectroscopic and analytical techniques?
Characterization requires a combination of:
- FT-IR spectroscopy : Identify N–O and C=N stretching bands (expected at 1630–1650 cm⁻¹ and 930–950 cm⁻¹, respectively) .
- NMR spectroscopy : ¹H NMR should show peaks for oxime protons (δ 8.1–8.3 ppm) and methyl groups (δ 2.1–2.3 ppm) .
- Elemental analysis : Confirm C/N/O ratios (theoretical: C 35.30%, N 27.45%, O 31.37%) .
- X-ray crystallography : Resolve molecular geometry for structural validation .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
Solubility data (e.g., 7.67 g/L in water at 8°C ) is critical for solvent selection:
- Polar solvents : Use water or ethanol for reactions requiring high solubility.
- Nonpolar solvents : Limited solubility in hexane or chloroform makes them suitable for extraction.
- Temperature dependence : Solubility decreases at lower temperatures, aiding crystallization . Always pre-test solubility to optimize reaction conditions.
Advanced Research Questions
Q. What methodologies are employed to analyze this compound's interaction with transition metal ions?
this compound acts as a bidentate ligand, forming complexes with Ni²⁺, Co²⁺, and Fe³⁺. Methodological approaches include:
- UV-Vis spectroscopy : Monitor charge-transfer bands (e.g., λmax ~530 nm for Ni complexes) .
- Potentiometric titration : Determine stability constants (log K) under varying pH .
- Cyclic voltammetry : Assess redox behavior of metal complexes in non-aqueous media .
- Control experiments : Compare results with dithis compound to validate specificity .
Q. How can researchers address discrepancies in reported solubility data for this compound across different studies?
Discrepancies often arise from:
- Purity variations : Impurities (e.g., unreacted hydroxylamine) alter solubility. Validate purity via HPLC or TLC .
- Temperature gradients : Ensure precise thermostatic control (±0.5°C) during measurements .
- Solution aging : Some studies neglect degradation over time; conduct time-resolved solubility assays .
- Standardization : Use IUPAC-recommended protocols for reproducibility .
Q. What strategies are effective for studying this compound's stability under varying pH and temperature conditions?
Stability studies require:
- Accelerated degradation tests : Expose samples to extreme pH (1–13) and elevated temperatures (40–60°C) .
- Kinetic modeling : Use Arrhenius plots to predict degradation rates.
- Analytical monitoring : Track decomposition via LC-MS (e.g., detection of glyoxylic acid byproducts) .
- Buffering agents : Phosphate or acetate buffers stabilize pH during long-term storage .
Methodological Best Practices
- Data validation : Cross-check spectroscopic results with computational simulations (e.g., DFT for IR/NMR predictions) .
- Error analysis : Report standard deviations for triplicate measurements and identify outlier sources (e.g., instrument drift) .
- Ethical reporting : Disclose limitations (e.g., solvent interference in UV-Vis assays) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
